

## DSM-421: A Technical Guide to a Novel Antimalarial Compound

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Compound of Interest		
Compound Name:	DSM-421	
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This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data for the antimalarial compound **DSM-421**. Developed as a potential successor to the clinical candidate DSM265, **DSM-421** is a potent inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the parasite's pyrimidine biosynthesis pathway. This document summarizes the currently available data, experimental methodologies, and visualizes the compound's mode of action.

### **Core Structure and Chemical Properties**

**DSM-421** is a triazolopyrimidine-based compound, identified as a promising drug candidate due to its improved solubility, lower intrinsic clearance, and increased plasma exposure after oral dosing when compared to its predecessor, DSM265.[1][2] These enhanced physicochemical properties suggest a more favorable formulation potential and a long predicted human half-life.[1][2] The CAS Number for **DSM-421** is 2011769-21-2.

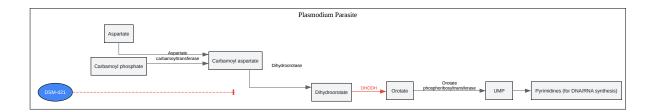
The chemical structure of **DSM-421** is characterized by a core triazolopyrimidine scaffold. The key structural modification from DSM265 was the replacement of an SF5-aniline moiety with a CF3-pyridinyl group, which led to its improved drug-like properties.[1]

# Mechanism of Action: Inhibition of Pyrimidine Biosynthesis



**DSM-421** exerts its antimalarial effect by selectively targeting and inhibiting the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme.[1] This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. Unlike their human hosts, Plasmodium parasites are entirely dependent on this de novo pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication. By blocking this crucial step, **DSM-421** effectively starves the parasite of the necessary building blocks for growth and proliferation.

The following diagram illustrates the pyrimidine biosynthesis pathway and the point of inhibition by **DSM-421**.





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### References

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- 2. A Triazolopyrimidine-Based Dihydroorotate Dehydrogenase Inhibitor with Improved Druglike Properties for Treatment and Prevention of Malaria PubMed [pubmed.ncbi.nlm.nih.gov]
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